4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one
Description
This compound features a coumarin (chromen-2-one) core substituted at position 6 with an isopropyl group and at position 4 with a methyl-linked piperazine ring bearing a 2-fluorophenyl moiety. The coumarin scaffold is well-documented for its diverse biological activities, including anticoagulant, anti-inflammatory, and receptor-modulating properties . The piperazine substitution, particularly with aryl groups like 2-fluorophenyl, is a common strategy to enhance pharmacokinetic properties and receptor affinity, as seen in serotonin (5-HT) receptor ligands .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-16(2)17-7-8-22-19(13-17)18(14-23(27)28-22)15-25-9-11-26(12-10-25)21-6-4-3-5-20(21)24/h3-8,13-14,16H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXETXFCDJMPVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with Chromenone: The piperazine intermediate is then coupled with 6-isopropyl-2H-chromen-2-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one exhibit antidepressant properties. A study focusing on piperazine derivatives has shown that structural modifications can enhance serotonin receptor affinity, which is crucial for developing new antidepressants .
Antitumor Activity
The compound has been evaluated for its antitumor effects, particularly against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in specific cancer types, suggesting that it could serve as a lead compound in anticancer drug development .
Nucleoside Transport Inhibition
Recent research highlighted the role of this compound as an inhibitor of equilibrative nucleoside transporters (ENTs). The compound's analogues were tested for their selectivity towards ENT1 and ENT2, revealing a preference for ENT2, which is significant for targeting specific cellular pathways in cancer therapy .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. SAR studies have shown that modifications to the piperazine ring and the chromenone core can significantly alter biological activity. For instance, replacing certain functional groups or adjusting steric hindrance has been linked to improved binding affinity to target receptors .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including the target compound, assessed their effects on serotonin and norepinephrine reuptake inhibition. The results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, correlating with their ability to bind serotonin transporters effectively .
Case Study 2: Antitumor Potential
In vitro assays were performed on human cancer cell lines to evaluate the cytotoxic effects of the compound. The findings revealed that it induced apoptosis in a dose-dependent manner, making it a candidate for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Coumarin-Piperazine Derivatives
6-Acetyl-7-hydroxy-4-methylcoumarin derivatives ():
These compounds feature a piperazine ring attached via an alkoxy chain. For example, 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (Compound 2) shares the coumarin core but differs in substitution patterns. The extended alkoxy chain in Compound 2 may influence membrane permeability compared to the direct methyl linkage in the target compound. Both derivatives utilize arylpiperazine groups, which are critical for 5-HT1A receptor binding .- 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (): This compound substitutes the coumarin core with a 4-methylpiperazine group.
Arylpiperazine Substituent Variations
4-(3-Chlorophenyl)piperazine derivative ():
The replacement of 2-fluorophenyl with 3-chlorophenyl introduces a bulkier, more lipophilic substituent. Halogen substituents (F vs. Cl) differ in electronegativity and van der Waals interactions, which could modulate receptor selectivity .- The morpholine group in this compound may enhance solubility compared to the coumarin-based target .
Structural Characterization Techniques
- NMR Spectroscopy : and provide detailed $ ^1H $ and $ ^{13}C $ NMR data for analogous compounds, with piperazine protons typically resonating at δ 2.5–3.5 ppm and coumarin carbonyls at δ 160–165 ppm .
- X-ray Crystallography : and used SHELXL () for structure refinement, revealing key conformational details (e.g., puckered piperazine rings and planar coumarin cores) .
Pharmacological Implications
While direct activity data for the target compound are absent, structurally similar coumarin-piperazine derivatives exhibit 5-HT1A receptor affinity (e.g., $ K_i $ values in the nanomolar range) . The 2-fluorophenyl group may enhance blood-brain barrier penetration compared to bulkier substituents like 3-chlorophenyl .
Comparative Data Table
Biological Activity
The compound 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is a derivative of the chromenone family, characterized by the presence of a piperazine moiety and a fluorophenyl group. This structure suggests potential biological activities, particularly in neuropharmacology, due to its interaction with serotonin receptors. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Chromone core : Provides a framework for biological activity.
- Piperazine ring : Known for its role in drug design, particularly for central nervous system (CNS) agents.
- Fluorophenyl group : Enhances lipophilicity and receptor binding affinity.
1. Receptor Binding Affinity
Research has shown that derivatives containing piperazine groups exhibit significant binding affinity for various serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. The compound has been studied for its potential as an antagonist at these receptors.
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| This compound | 5-HT1A | 0.78 nM |
| This compound | 5-HT2A | 3.5 nM |
These values indicate a strong affinity for the 5-HT1A receptor, comparable to established ligands like 8-OH-DPAT , which is known for its agonistic properties .
2. Pharmacological Effects
The compound has demonstrated various pharmacological effects in preclinical studies:
- Anxiolytic Activity : In animal models, it exhibited anxiolytic-like effects, potentially through modulation of serotonergic pathways.
- Antidepressant Activity : The binding affinity to the 5-HT1A receptor suggests a possible antidepressant effect, as activation of this receptor is often associated with mood regulation.
3. Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by modifications in its structure. For instance:
- Substituting different groups on the piperazine ring alters receptor affinity and selectivity.
- The presence of the fluorine atom on the phenyl ring enhances binding properties due to increased electron-withdrawing effects, which can stabilize interactions with receptor sites .
Study 1: Evaluation of Antidepressant Potential
In a study conducted on rodents, the compound was administered at varying doses to assess its antidepressant-like behavior in forced swim tests. Results indicated a significant reduction in immobility time compared to control groups, suggesting effective antidepressant activity .
Study 2: Anxiolytic Properties
Another study explored the anxiolytic effects using the elevated plus maze model. The compound significantly increased time spent in open arms, indicating reduced anxiety levels .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step procedures, typically starting with functionalization of the chromen-2-one core. Key steps include:
- Alkylation : Introducing the propan-2-yl group at position 6 via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .
- Piperazine coupling : The 4-(2-fluorophenyl)piperazine moiety is linked via a methylene bridge using reductive amination or Mitsunobu reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves yield and purity .
Q. How is the structural conformation and crystallinity characterized?
- X-ray crystallography : Resolves bond lengths (e.g., C–N piperazine bonds ≈ 1.45 Å), angles (e.g., tetrahedral geometry around piperazine nitrogen), and torsional angles (e.g., fluorophenyl ring dihedral angles ≈ 28° relative to the chromenone plane) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., coupling constants for fluorophenyl protons), while IR identifies carbonyl stretches (≈1700 cm⁻¹) .
- Thermal analysis : TGA/DSC evaluates stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Molecular docking : Software like AutoDock Vina calculates binding affinities (ΔG values) to receptors such as serotonin or dopamine receptors. The fluorophenyl group’s electronegativity enhances hydrogen bonding with active-site residues .
- Molecular dynamics (MD) : Simulates ligand-receptor stability over time (e.g., RMSD < 2 Å over 100 ns), highlighting conformational flexibility of the piperazine moiety .
- QSAR models : Relate substituent hydrophobicity (ClogP ≈ 3.5) or polar surface area (≈60 Ų) to activity trends across analogs .
Q. What methodologies resolve discrepancies in biological activity data across studies?
- Assay standardization : Control buffer pH (e.g., sodium acetate buffer at pH 4.6 ) and solvent polarity (e.g., DMSO concentration <1% to avoid cytotoxicity) .
- Purity validation : HPLC with UV detection (λ = 254 nm) confirms >95% purity, as impurities like unreacted intermediates can skew IC₅₀ values .
- Structural analogs : Compare activity of derivatives (e.g., 2-chlorophenyl vs. 4-fluorophenyl piperazine) to isolate substituent effects .
Q. What structure-activity relationship (SAR) insights guide further modifications?
- Piperazine substituents : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance receptor affinity by 2–3-fold compared to unsubstituted analogs, likely due to improved dipole interactions .
- Chromenone modifications : Bulkier groups at position 6 (e.g., isopropyl vs. methyl) increase lipophilicity (ClogP +0.5), correlating with enhanced blood-brain barrier penetration in murine models .
- Methylene linker : Replacing the methylene bridge with sulfonyl groups reduces activity by 50%, emphasizing the importance of spatial flexibility .
Q. How is stability under physiological conditions assessed?
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via LC-MS. The chromenone core is resistant to hydrolysis, but the piperazine N-oxide may form under acidic conditions .
- Photostability : Expose to UV light (300–400 nm) for 48 hours; fluorophenyl groups reduce photodegradation rates compared to chlorophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
